molecular formula C5H9ClN2O B6215362 3-hydroxypyrrolidine-3-carbonitrile hydrochloride CAS No. 2731014-55-2

3-hydroxypyrrolidine-3-carbonitrile hydrochloride

Cat. No.: B6215362
CAS No.: 2731014-55-2
M. Wt: 148.59 g/mol
InChI Key: IMBDJRGNXXSXHY-UHFFFAOYSA-N
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Description

3-Hydroxypyrrolidine-3-carbonitrile hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyl (-OH) and nitrile (-CN) group at the 3-position, along with a hydrochloride counterion. The hydroxyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility, stability, and biological activity compared to non-hydroxylated analogs .

Properties

CAS No.

2731014-55-2

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

3-hydroxypyrrolidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C5H8N2O.ClH/c6-3-5(8)1-2-7-4-5;/h7-8H,1-2,4H2;1H

InChI Key

IMBDJRGNXXSXHY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C#N)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyanation of 3-Hydroxypyrrolidine Precursors

A logical starting point involves introducing the cyano group into preformed 3-hydroxypyrrolidine intermediates.

Nucleophilic Substitution with Cyanide

3-Hydroxypyrrolidine derivatives with a leaving group (e.g., bromide or mesylate) at the 3-position could undergo nucleophilic substitution with cyanide sources like NaCN or KCN:

(R)-3-Hydroxypyrrolidine-3-X+CN(R)-3-Hydroxypyrrolidine-3-carbonitrile+X\text{(R)-3-Hydroxypyrrolidine-3-X} + \text{CN}^- \rightarrow \text{(R)-3-Hydroxypyrrolidine-3-carbonitrile} + \text{X}^-

Key considerations :

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyanide nucleophilicity.

  • Temperature : Reactions typically proceed at 50–80°C to balance kinetics and side reactions.

  • Protection strategies : The hydroxyl group may require protection (e.g., as a silyl ether) to prevent oxidation.

Cyanohydrin Formation

Oxidation of 3-hydroxypyrrolidine to 3-ketopyrrolidine, followed by cyanohydrin synthesis, offers an alternative pathway:

3-Ketopyrrolidine+HCN3-Hydroxypyrrolidine-3-carbonitrile\text{3-Ketopyrrolidine} + \text{HCN} \rightarrow \text{3-Hydroxypyrrolidine-3-carbonitrile}

Catalysts :

  • Enzymatic catalysts (e.g., hydroxynitrile lyases) enable enantioselective cyanohydrin formation.

  • Lewis acids like Ti(OiPr)4_4 facilitate cyanide addition in organic media.

Cyclization of Amino Nitriles

Amino nitriles with appropriate substituents can cyclize to form the pyrrolidine ring. For example:

4-Amino-2-hydroxybutyronitrilecyclization3-Hydroxypyrrolidine-3-carbonitrile\text{4-Amino-2-hydroxybutyronitrile} \xrightarrow{\text{cyclization}} \text{3-Hydroxypyrrolidine-3-carbonitrile}

Conditions :

  • Acid catalysis : HCl or H2_2SO4_4 promotes intramolecular nucleophilic attack.

  • Microwave assistance : Accelerates ring closure while minimizing decomposition.

[3+2] Cycloaddition Reactions

Azomethine ylides generated from amino acids can participate in cycloadditions with nitrile-containing dipolarophiles:

Azomethine ylide+Acrylonitrile3-Hydroxypyrrolidine-3-carbonitrile derivative\text{Azomethine ylide} + \text{Acrylonitrile} \rightarrow \text{3-Hydroxypyrrolidine-3-carbonitrile derivative}

Stereocontrol :

  • Chiral auxiliaries or asymmetric catalysis (e.g., Cu(I)/bisoxazoline complexes) dictate enantioselectivity.

Comparative Analysis of Methodologies

MethodStarting MaterialYield (%)Enantiomeric Excess (ee)Key Challenges
Nucleophilic Substitution3-Bromo-3-hydroxypyrrolidine45–6085–90Competing elimination reactions
Cyanohydrin Formation3-Ketopyrrolidine55–7090–95Ketone oxidation stability
Amino Nitrile Cyclization4-Amino-2-hydroxybutyronitrile60–7580–85Acid-mediated side reactions
[3+2] CycloadditionGlycine derivatives70–8595–99Catalyst cost and availability

Notes :

  • Yields and ee values are extrapolated from analogous reactions in patents.

  • Industrial scalability favors nucleophilic substitution due to straightforward purification (distillation under reduced pressure).

Protection-Deprotection Strategies

Hydroxyl Group Protection

  • Silyl ethers (TBDMS) : Stable under basic conditions but require fluoride reagents for cleavage.

  • Benzyl ethers : Removable via hydrogenolysis, compatible with nitrile groups.

Amine Protection

  • Boc (tert-butoxycarbonyl) : Acid-labile; suitable for orthogonal deprotection.

  • Cbz (benzyloxycarbonyl) : Hydrogenolysis-compatible, though less common in nitrile-containing systems.

Industrial-Scale Considerations

Catalytic Efficiency

  • Enzymatic hydroxylation : Pseudomonas strains offer >90% ee but require optimized fermentation.

  • Homogeneous catalysts : Rhodium or iridium complexes enable asymmetric hydrogenation but increase costs.

Solvent Recovery

  • Methyl isobutyl ketone (MIBK) : Effective for azeotropic water removal; recyclable via distillation.

  • PEG solvents : Hydrophilic nature complicates recovery, favoring switch to hydrophobic alternatives .

Chemical Reactions Analysis

Types of Reactions

3-hydroxypyrrolidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-oxo-pyrrolidine-3-carbonitrile, while reduction can produce 3-aminopyrrolidine-3-carbonitrile.

Scientific Research Applications

3-hydroxypyrrolidine-3-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-hydroxypyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Applications
3-Hydroxypyrrolidine-3-carbonitrile HCl Not provided C₅H₉ClN₂O ~148.59 (calc.) -OH, -CN, HCl Pharmaceutical intermediates
3-Cyano-3-methylpyrrolidine HCl 1205750-61-3 C₆H₁₁ClN₂ 146.62 -CN, -CH₃, HCl Drug synthesis, agrochemicals
Piperidine-3-carbonitrile HCl 1199773-75-5 C₆H₁₁ClN₂ 146.62 -CN, HCl (piperidine backbone) Bioactive molecule development
Pyrrolidine-3-carboxylic acid HCl 953079-94-2 C₅H₁₀ClNO₂ 151.59 -COOH, HCl Peptide synthesis, drug design
Methyl pyrrolidine-3-carboxylate HCl 198959-37-4 C₆H₁₂ClNO₂ 165.62 -COOCH₃, HCl Ester prodrug development

Notes:

  • Pyrrolidine-3-carboxylic acid HCl and methyl pyrrolidine-3-carboxylate HCl replace the nitrile group with carboxylic acid or ester functionalities, altering reactivity (e.g., susceptibility to hydrolysis or nucleophilic substitution) .

Physicochemical and Stability Comparisons

  • Solubility: The hydroxyl group in the target compound likely increases aqueous solubility relative to its methyl-substituted analog (3-cyano-3-methylpyrrolidine HCl), which is more lipophilic due to the -CH₃ group .
  • Stability : Hydroxyl groups can participate in intramolecular interactions or degradation pathways. For example, methyl pyrrolidine-3-carboxylate HCl shows moderate solution stability under acidic conditions, as inferred from stability studies of related hydrochlorides .
  • Reactivity: The nitrile group (-CN) in the target compound enables nucleophilic additions or reductions, similar to 3-cyano-3-methylpyrrolidine HCl, which is used in cyclization reactions for heterocyclic drug candidates .

Biological Activity

3-Hydroxypyrrolidine-3-carbonitrile hydrochloride (CAS No. 2731014-55-2) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in research and medicine.

Property Details
Molecular Formula C5_5H9_9ClN2_2O
Molecular Weight 148.59 g/mol
IUPAC Name 3-hydroxypyrrolidine-3-carbonitrile; hydrochloride
CAS Number 2731014-55-2
Purity ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with cyanide sources. A common method utilizes hydroxylamine and cyanogen bromide in an organic solvent like acetonitrile, followed by precipitation with hydrochloric acid to isolate the product.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to interact with various enzymes, potentially modulating their activity. For instance, studies have shown that similar pyrrolidine derivatives can inhibit enzymes involved in metabolic pathways, suggesting a similar potential for this compound.

Receptor Binding

The compound is also studied for its ability to bind to specific receptors, which may lead to various biological effects. The mechanism of action typically involves altering receptor activity, which can influence physiological responses .

Case Studies and Research Findings

The biological effects of this compound are likely mediated through its interaction with molecular targets such as enzymes and receptors. The presence of the hydroxyl and nitrile groups enhances its reactivity and binding affinity, making it a versatile candidate for drug development .

Future Directions

Further research is necessary to fully elucidate the biological activities and therapeutic potentials of this compound. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Exploration of its effects on specific disease models.
  • Development of novel derivatives with enhanced biological activity.

Q & A

Q. Q1. What synthetic methodologies are optimal for preparing 3-hydroxypyrrolidine-3-carbonitrile hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of acyclic precursors (e.g., γ-aminonitriles) under acidic or basic conditions. For example, intramolecular cyclization using HCl as a catalyst can yield the pyrrolidine core . Optimization includes:

  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the pyrrolidine ring geometry and substitution patterns.
  • Infrared Spectroscopy (IR) : Confirm nitrile (C≡N) and hydroxyl (O-H) functional groups (peaks at ~2250 cm1^{-1} and 3200–3600 cm1^{-1}, respectively).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 173.05 for [M+H]+^+) .

Q. Q3. How can researchers address solubility challenges when formulating this compound for in vitro assays?

Methodological Answer: The hydrochloride salt improves aqueous solubility. Strategies include:

  • pH adjustment : Use buffered solutions (pH 4–6) to maintain protonation of the amine group.
  • Co-solvent systems : Combine water with DMSO (≤10% v/v) to dissolve hydrophobic intermediates .

Advanced Research Questions

Q. Q4. How can researchers evaluate the compound’s potential as an enzyme inhibitor, and what assays are suitable?

Methodological Answer:

  • Kinetic assays : Measure inhibition constants (KiK_i) using fluorogenic substrates (e.g., for proteases or kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
  • Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutational studies on target enzymes .

Q. Q5. How should contradictory data in biological activity studies (e.g., varying IC50_{50}50​ values) be resolved?

Methodological Answer:

  • Orthogonal assays : Cross-validate using surface plasmon resonance (SPR) and enzymatic activity assays.
  • Buffer optimization : Test under physiological ionic strength (150 mM NaCl) to mimic in vivo conditions.
  • Metabolite screening : Use LC-MS to rule out interference from degradation products .

Q. Q6. What strategies are effective for studying the compound’s metabolic stability and degradation pathways?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
  • Metabolite identification : Use 14C^{14}C-labeled analogs or high-resolution MS to trace hydroxylation or nitrile hydrolysis pathways .

Q. Q7. How can the compound’s physicochemical properties be leveraged in material science applications?

Methodological Answer:

  • Polymer functionalization : Incorporate into polyamide backbones via ring-opening polymerization to enhance thermal stability (TGA analysis).
  • Coordination chemistry : Test metal-binding capacity (e.g., with Cu2+^{2+}) for catalytic applications using UV-Vis spectroscopy .

Q. Q8. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

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